molecular formula C9H11B B1265591 1-Bromo-4-isopropylbenzene CAS No. 586-61-8

1-Bromo-4-isopropylbenzene

Cat. No.: B1265591
CAS No.: 586-61-8
M. Wt: 199.09 g/mol
InChI Key: MOZHUOIQYVYEPN-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ether and dichloromethane . This compound is used primarily as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-isopropylbenzene is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom from the benzylic position to form succinimide (SH). Then, the benzylic radical reacts with NBS to form this compound .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the free radical bromination of aromatic compounds . This pathway involves the generation of a free radical at the benzylic position, which then reacts with a bromine atom to form the brominated compound .

Pharmacokinetics

Like other aromatic compounds, it is likely to have low water solubility , which could impact its bioavailability.

Result of Action

The result of the action of this compound is the bromination of the benzylic position of the aromatic compound . This bromination can serve as a key step in various organic synthesis reactions, enabling the creation of a wide range of complex organic molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, as higher temperatures can increase the rate of free radical reactions . Additionally, the presence of light can also influence the reaction, as light can provide the energy needed to initiate free radical reactions . The compound should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents .

Preparation Methods

1-Bromo-4-isopropylbenzene can be synthesized through several methods:

Industrial production typically follows these synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

1-Bromo-4-isopropylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Bromo-4-isopropylbenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of complex organic molecules and its role as an intermediate in various chemical processes.

Properties

IUPAC Name

1-bromo-4-propan-2-ylbenzene
Source PubChem
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InChI

InChI=1S/C9H11Br/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZHUOIQYVYEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11Br
Source PubChem
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DSSTOX Substance ID

DTXSID7060411
Record name p-Bromocumene
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Molecular Weight

199.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Bromo-4-isopropylbenzene
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Vapor Pressure

0.2 [mmHg]
Record name 1-Bromo-4-isopropylbenzene
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CAS No.

586-61-8
Record name 1-Bromo-4-isopropylbenzene
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Record name 4-Bromocumene
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Record name Benzene, 1-bromo-4-(1-methylethyl)-
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Synthesis routes and methods I

Procedure details

This example describes the reaction of cumene with liquid bromine to give 4-bromocumene. 10 g of cumene, 5 g of catalyst composite material, zeolite K-L and 2.14 ml bromine were mixed in a batch reactor. The reaction mixture was stirred and heated up to 70° C. After completion of the reaction, the mixture was let to cool to room temperature and analysed by gas-chromatography. The conversion of cumene and the selectivity for 4-bromocumene were found to be 10.7 wt. % and 78.8%, respectiveley.
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Synthesis routes and methods II

Procedure details

A 23.2 g quantity of p-bromo-α-methylstyrene (118 mmole), approximately 100 mg platinum oxide, and 150 ml absolute ethanol were shaken on a Paar Hydrogenator for four hours, beginning with an initial hydrogen pressure of 50 psi. The material was then filtered through a celite plug and the solvent removed by distillation at atmospheric pressure. The residue resulting was distilled using a water aspirator vacuum to produce 18.9 g (80.4% yield) of p-bromocumene, bp 88°-92° C.
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118 mmol
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Yield
80.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-bromo-4-isopropylbenzene in the synthesis of (p-RC6H4)SnMe2Cl compounds?

A1: this compound serves as a starting material in a multi-step synthesis of (p-RC6H4)SnMe2Cl compounds, where R represents various alkyl groups. []

    Q2: Is there any structural data available for the synthesized organotin compound containing the 4-isopropylphenyl group?

    A2: While the research paper does not provide specific structural data for (i-PrPh)Me2SnCl, it does mention the successful synthesis of this compound through the described route. [] It also includes detailed spectroscopic data ('H, 13C, and 119Sn NMR) for all synthesized compounds, which helps confirm their identity.

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